1-Propene, 1,2-dimethoxy-, (Z)-
Overview
Description
. This compound is characterized by its two methoxy groups attached to the first and second carbon atoms of a propene chain, with the double bond in the Z-configuration.
Preparation Methods
The synthesis of 1-Propene, 1,2-dimethoxy-, (Z)- typically involves the reaction of methanol with acetone in the presence of a catalyst. The process includes the following steps :
Mixing methanol and acetone: The reactants are mixed in a specific ratio.
Catalyst addition: A catalyst, such as an acid, is added to facilitate the reaction.
Reaction conditions: The mixture is subjected to specific temperature and pressure conditions to promote the formation of 1-Propene, 1,2-dimethoxy-, (Z)-.
Purification: The crude product is purified through distillation or other separation techniques to obtain the final compound with high purity.
Chemical Reactions Analysis
1-Propene, 1,2-dimethoxy-, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propene, 1,2-dimethoxy-, (Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Propene, 1,2-dimethoxy-, (Z)- involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-Propene, 1,2-dimethoxy-, (Z)- can be compared with other similar compounds, such as:
(E)-1,2-Dimethoxypropene: The E-isomer of the same compound, differing in the configuration around the double bond.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: A related compound with a benzene ring instead of a propene chain.
The uniqueness of 1-Propene, 1,2-dimethoxy-, (Z)- lies in its specific configuration and the presence of methoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
(Z)-1,2-dimethoxyprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(7-3)4-6-2/h4H,1-3H3/b5-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUKUKFVTNEWIR-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=COC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/OC)/OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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